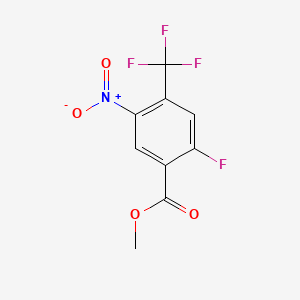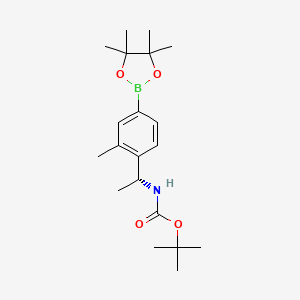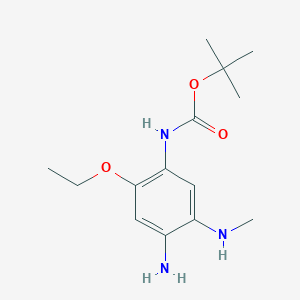
tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, an ethoxy group, and a methylamino group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate typically involves the reaction of 4-amino-2-ethoxy-5-(methylamino)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates and phenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce carbamate groups into peptides and proteins, which can alter their biological activity and stability.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the ethoxy and methylamino groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but has an ethanolamine moiety instead of the phenyl ring.
4-amino-2-ethoxy-5-(methylamino)phenol: Similar core structure but lacks the carbamate group.
Uniqueness: tert-Butyl (4-amino-2-ethoxy-5-(methylamino)phenyl)carbamate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and applications. The combination of the tert-butyl, ethoxy, and methylamino groups provides a versatile platform for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C14H23N3O3 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-ethoxy-5-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H23N3O3/c1-6-19-12-7-9(15)10(16-5)8-11(12)17-13(18)20-14(2,3)4/h7-8,16H,6,15H2,1-5H3,(H,17,18) |
InChI Key |
DUGXYDZONARBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)NC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


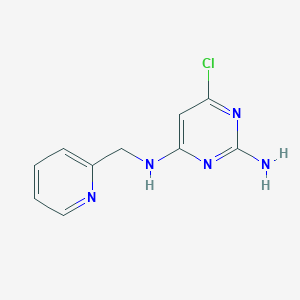
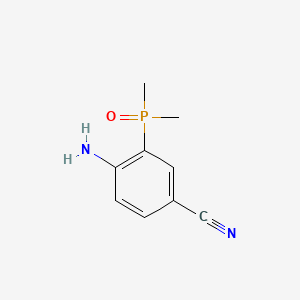
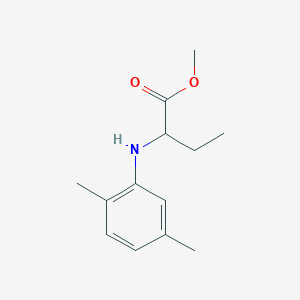
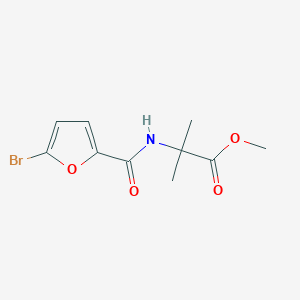
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
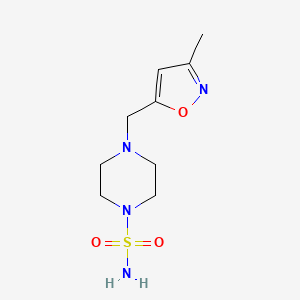
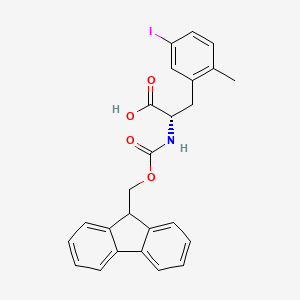
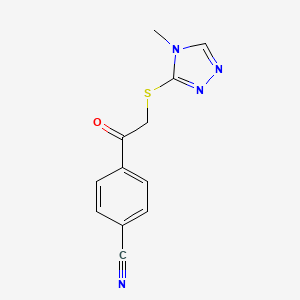
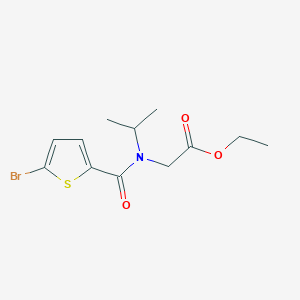

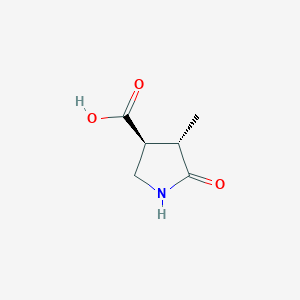
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
